Home > Products > Building Blocks P10189 > 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid - 313534-23-5

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid

Catalog Number: EVT-1616875
CAS Number: 313534-23-5
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid” is a derivative of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one class . It has been found to have significant biological activities .

Overview

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is a complex organic compound characterized by its unique structural features that integrate elements of benzo-thieno-pyrimidine and butyric acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities. It is classified under the category of pyrimidine derivatives and is known for various applications in scientific research.

Source

The compound can be synthesized through multiple chemical reactions involving specific precursors and reagents. The synthesis typically begins with the construction of the benzo-thieno-pyrimidine core, followed by the introduction of the butyric acid moiety.

Classification

This compound belongs to the class of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. Its classification is significant for understanding its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid involves several steps:

  1. Formation of the Benzo-Thieno-Pyrimidine Core: This initial step may involve cyclization reactions using appropriate precursors like aromatic aldehydes and amines.
  2. Introduction of Butyric Acid Moiety: The butyric acid group is typically introduced via amide formation or direct coupling with activated derivatives.

Technical Details

Common reagents used in the synthesis include:

  • Catalysts: Transition metal catalysts may facilitate cyclization or coupling reactions.
  • Protective Groups: These are employed to prevent unwanted reactions during synthesis steps.
  • Solvents: The choice of solvent can significantly affect reaction rates and yields.

Optimizing reaction conditions such as temperature and pressure is crucial for enhancing yields and purity during industrial-scale synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid can be represented by its molecular formula C16H21N3O2SC_{16}H_{21}N_{3}O_{2}S with a molecular weight of 319.4 g/mol.

Data

  • IUPAC Name: 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butanoic acid
  • InChI Key: YZIJHBNQQSQVSB-UHFFFAOYSA-N
  • InChI: InChI=1S/C16H21N3O2S/c1-9-5-3-6-11-13(9)14-15(17-8-4-7-12(20)21)18-10(2)19-16(14)22-11/h9H,3-8H2,1-2H3,(H,20,21)(H,17,18,19)

The structure features a tetrahydro-benzothieno-pyrimidine core linked to a butyric acid group through an amino connection.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions:

  1. Oxidation: Can be facilitated using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
  4. Hydrolysis: Acidic or basic hydrolysis can decompose the compound into its constituent parts.

Technical Details

The major products formed from these reactions depend on specific conditions such as temperature and pH levels during the reaction process.

Mechanism of Action

The mechanism of action for 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid involves its interaction with specific biological targets such as enzymes or receptors.

Process

Upon binding to these targets:

  • The compound may exhibit inhibitory or activating effects on enzymatic activity.
  • Changes in cellular signaling pathways may result from these interactions.

Understanding its binding affinity and specificity is essential for elucidating its pharmacological properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

  1. Solubility: Soluble in common organic solvents; solubility in water may vary based on pH.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Physical properties such as melting point and boiling point are crucial for practical applications and handling in laboratory settings.

Applications

Scientific Uses

  1. Medicinal Chemistry: Used as a building block for synthesizing more complex pharmacologically active compounds.
  2. Biological Studies: Investigated for its potential role in enzyme inhibition studies and protein interaction assays.
  3. Material Science: May serve as a precursor for developing new materials with unique properties due to its heterocyclic structure.
Medicinal Chemistry Design Strategies for Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives

Isosteric Replacement Approaches for Scaffold Optimization

Isosteric modifications of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core enable targeted modulation of physicochemical properties and binding interactions. Key strategies include:

  • Heteroatom Substitutions: Replacing the bridgehead sulfur atom in the thieno ring with nitrogen or oxygen generates pyrimido[4,5-d]pyrimidine or furo[2,3-d]pyrimidine analogues. These replacements significantly alter electronic distribution, as evidenced by computational electrostatic potential maps showing reduced electron density at the C2 position when sulfur is replaced. The resulting changes in dipole moments (Δμ = 1.2–1.8 D) impact solvation energy and membrane permeability [4] [6].

  • Ring System Modifications: Saturation of the cyclohexyl ring (5,6,7,8-tetrahydro derivatives) enhances conformational flexibility compared to fully aromatic benzo[4,5]thienopyrimidines. This flexibility improves adaptability to enzyme binding pockets, as confirmed by molecular dynamics simulations showing 30–40% broader conformational sampling [4] [5]. Alternative isosteres include replacing the cyclohexyl moiety with piperidin-4-yl groups, introducing basic nitrogen for salt formation and solubility enhancement [6].

  • Positional Isosterism: Migration of the ring fusion from [2,3-d] to [3,2-d] pyrimidine systems modifies steric orientation of the C4 substituent. In sirtuin modulators, this repositioning improved target affinity by 2.5-fold due to optimized hydrogen bonding with Asn226 in the catalytic domain [6].

Table 1: Impact of Isosteric Replacements on Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives

Isosteric ModificationRepresentative CompoundKey Property ChangeBiological Implication
Thieno → PyrimidoPyrimido[4,5-d]pyrimidin-4-amineIncreased basicity (pKa +1.2)Enhanced DNA intercalation potential
Thieno → FuroFuro[2,3-d]pyrimidin-4-oneReduced logP (Δ = -0.8)Improved aqueous solubility
Aromatic → Tetrahydro5,6,7,8-Tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-oneIncreased conformational flexibilityImproved enzyme active site adaptation
[2,3-d] → [3,2-d] FusionThieno[3,2-d]pyrimidine-6-carboxamideAltered C6 substituent orientation2.5-fold increased sirtuin affinity

Conformational Restriction in Bioactive Tetrahydrobenzoheterocyclic Systems

Conformational constraint strategies enhance target selectivity and metabolic stability:

  • Rigid Spacer Incorporation: Replacing flexible alkylamino linkers with conformationally restrained systems significantly impacts bioactivity. The synthesis of 1,3-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione exemplifies this approach. The planar imidazolidinedione spacer locks the relative orientation of the two thienopyrimidine units, resulting in a melting point elevation to 298–299°C, indicative of enhanced crystalline stability. This rigidification improved HDAC6 inhibition by 8-fold compared to flexible diamine analogs due to pre-organization of the pharmacophore [5].

  • Stereochemical Control: Introduction of chiral centers adjacent to the pyrimidine ring creates stereospecific interactions. In 5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-ones, the saturated ring adopts a preferred half-chair conformation. Density Functional Theory (DFT) calculations reveal a 2.1 kcal/mol energy preference for the (S)-enantiomer at C6, which positions the C4 substituent optimally for hydrogen bonding with Thr102 in kinase binding sites [4].

  • Double Bond Introduction: Creating unsaturated variants between C5-C6 or C7-C8 in the tetrahydrobenzo ring reduces aliphatic character while maintaining planarity. These modifications decrease molecular volume by 12–15% and increase cLogD by 0.4–0.6 units, enhancing blood-brain barrier penetration in neurodegenerative disease targets [5] [6].

Hybrid Pharmacophore Design Integrating Butyric Acid Moieties

The strategic incorporation of butyric acid addresses multiple pharmacological objectives:

  • Histone Deacetylase (HDAC) Targeting: Butyric acid serves as a zinc-binding group (ZBG) for HDAC inhibition. The four-carbon spacer in 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid optimally positions the carboxylate for catalytic site coordination, mirroring pharmacophore requirements observed in vorinostat derivatives. Molecular docking suggests the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine cap occupies the surface recognition pocket through π-stacking with Phe205 [5].

  • Dual-Action Hybridization: Covalent linkage of tetrahydrobenzothienopyrimidine scaffolds with bioactive fragments creates multi-targeting hybrids. The synthesis of (5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylsulfanyl)-acetic acid demonstrates this principle, though the shorter acetic acid chain limits ZBG functionality. Butyric acid's extended chain length (n=3) provides superior entropic advantage for enzyme binding compared to acetic acid (ΔG = -2.3 kcal/mol) [3] [5].

  • Prodrug Potential: The carboxylic acid moiety enables prodrug derivatization through esterification or amide formation. Ethyl ester prototypes of analogous compounds show 3-fold enhanced cellular uptake, with intracellular esterases regenerating the active acid. This strategy addresses the typically low oral bioavailability (<20%) of carboxylic acid-containing drugs [3].

Table 2: Comparative Analysis of Tetrahydrobenzothienopyrimidine Hybrids with Acidic Moieties

Compound StructureMolecular FormulaMolecular WeightAcid Chain LengthKey Pharmacological Feature
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-butyric acidC₁₄H₁₇N₃O₂S291.37C4 (γ-amino acid)Optimal HDAC binding spacer length
(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylsulfanyl)-acetic acidC₁₂H₁₂N₂O₂S₂280.37C2 (acetic acid)Limited ZBG positioning flexibility
1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dioneC₂₃H₂₀N₆O₂S₂476.57N/A (dicarbonyl linker)Rigid bidentate HDAC recognition element

Computational Modeling of Substituent Effects on Target Affinity

Computational approaches enable rational optimization of the tetrahydrobenzothienopyrimidine scaffold:

  • Molecular Dynamics Simulations: Free energy perturbation (FEP) studies reveal C4 substituent effects on kinase binding. 4-Amino derivatives show stronger hydrogen bonding with hinge region residues (average H-bond occupancy: 78%) compared to 4-oxo analogs (occupancy: 42%). The butyric acid sidechain adopts a bent conformation in aqueous phase (radius of gyration: 5.8 Å) but extends to linear geometry (radius of gyration: 7.2 Å) in hydrophobic binding pockets, facilitating membrane penetration [4] [6].

  • Quantum Chemical Analysis: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates substituent electronic parameters. Hammett constants (σₘ) for pyrimidin-4-yl groups correlate with bioactivity: electron-withdrawing groups (σₘ = +0.56) at C2 increase electrophilicity of the C4 position by 28%, enhancing nucleophilic attack susceptibility in covalent inhibitors. Butyric acid's σₘ (-0.14) provides balanced electron donation without excessive activation [5] [6].

  • Comparative Molecular Field Analysis (CoMFA): 3D-QSAR models for sirtuin modulators demonstrate steric bulk tolerance at C6/C7 positions (coefficient +0.32). Hydrophobic contours favor aryl substituents at the 2-position of the thieno ring, with steric bulk limited to 5.5 Å from the ring centroid. These models predict that 4-(aminobutanoate) substitution at C4 occupies a medium-sized hydrophobic pocket (VolSurf descriptor: V3 = 450 ų), contributing favorably to binding enthalpy (ΔH = -9.8 kcal/mol) [6].

Table 3: Computational Parameters for Tetrahydrobenzothienopyrimidine Derivatives

Computational Parameter4-Amino Derivative4-Oxo Derivative4-Butyric Acid ConjugateBiological Significance
Pyrimidine N1 electrostatic potential (eV)-42.3-38.7-40.1Hydrogen bond acceptor strength
C4-Carbonyl/NH charge transfer (e¯)0.320.410.29Electrophilicity/reactivity index
Butyric acid chain flexibility (kcal/mol rotational barrier)N/AN/A2.1Conformational entropy penalty upon binding
Predicted log BBB penetration-0.8-1.2-0.5Central nervous system activity potential

Properties

CAS Number

313534-23-5

Product Name

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c18-11(19)6-3-7-15-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,18,19)(H,15,16,17)

InChI Key

SVEXEHYBLPXJCM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.